molecular formula C17H16F3N3O3 B2707751 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396684-26-6

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2707751
CAS No.: 1396684-26-6
M. Wt: 367.328
InChI Key: TZUVFBBDYPMBIA-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzo[d][1,4]dioxine moiety is introduced through a series of condensation reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with receptors involved in inflammatory pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a benzo[d][1,4]dioxine moiety. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for specific biological activities and applications .

Biological Activity

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H20F3N3O2
  • Molecular Weight: 379 Da

Physical Properties:

PropertyValue
LogP3.28
Heavy Atoms Count27
Rotatable Bonds Count5
Number of Rings3
Polar Surface Area (Å)64
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anti-inflammatory and Anticancer Properties

Research indicates that compounds with a 1,4-benzodioxane scaffold exhibit significant anti-inflammatory and anticancer activities. For instance, derivatives of this scaffold have been shown to inhibit pathways critical for tumor growth and inflammation. A study by Vazquez et al. demonstrated that certain benzodioxane derivatives displayed notable anti-inflammatory effects, particularly those with specific substituents at strategic positions on the benzodioxane structure .

Case Study:
A derivative bearing an acetic acid substituent at position 6 was found to have optimal anti-inflammatory activity compared to other regioisomers. Furthermore, compounds like CCT251236, which incorporate the benzodioxane moiety, have been reported as effective inhibitors of the HSF1 pathway, showcasing growth inhibition in ovarian carcinoma models .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.
  • Alkylation: The pyrimidine derivative undergoes alkylation with an ethylating agent.
  • Benzodioxane Formation: The final step involves cyclization to form the benzodioxane core followed by carboxamide formation.

Research Findings

Recent studies have highlighted the compound's potential as a lead for new therapeutic agents:

  • Antimicrobial Activity: Preliminary screening suggests that derivatives may possess antimicrobial properties suitable for developing new antibiotics.
  • Inhibitory Effects on Cancer Cells: In vitro studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancers .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-25-11-4-2-3-5-12(11)26-13/h2-5,8,13H,6-7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVFBBDYPMBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2COC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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